3,4a-Dihydroquinazoline-4,7-dione
Description
3,4a-Dihydroquinazoline-4,7-dione is a bicyclic heterocyclic compound featuring a quinazoline core fused with a dione moiety. Its structure combines a partially saturated quinazoline ring (with hydrogenation at the 3,4a-positions) and two ketone groups at positions 4 and 5.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3,4a-dihydroquinazoline-4,7-dione |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,6H,(H,9,10,12) |
InChI Key |
TZRHHIZLGIGAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C1C(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Aminobenzamide Condensation
A foundational method for synthesizing dihydroquinazoline-dione derivatives involves the acid-catalyzed condensation of 2-aminobenzamide with aldehydes. For example, Vijaykumar B. Ningdale et al. demonstrated that lemon juice (pH 2–3), rich in citric acid, efficiently catalyzes the reaction between 2-aminobenzamide and aldehydes at room temperature, yielding 2,3-dihydroquinazolin-4(1H)-ones in high yields. While this study focused on a structural analog, the methodology is adaptable to 3,4a-dihydroquinazoline-4,7-dione by modifying the aldehyde or ketone substrate. The reaction proceeds via imine formation followed by cyclization, with lemon juice acting as both catalyst and solvent.
Optimization with Synthetic Acids
Alternative acid catalysts, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid, have been employed in similar condensations. These catalysts accelerate the reaction by protonating the carbonyl group of the aldehyde, enhancing electrophilicity for nucleophilic attack by the amine. For instance, reactions using p-TSA/NaHSO₃ achieved cyclization within 1–2 hours, though with higher environmental impact compared to bio-based catalysts.
Multi-Step Synthesis via Intermediate Formation
CDI-Mediated Coupling and Cyclization
A robust synthetic route for quinazoline-dione derivatives involves 1,1′-carbonyldiimidazole (CDI)-mediated coupling. As reported by Li et al., methyl anthranilate reacts with CDI to form an intermediate imidazolide, which subsequently reacts with benzyloxyamine to introduce a carbonyl group. Intramolecular cyclization under alkaline conditions (e.g., NaOH/EtOH) yields 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione, which is debenzylated using hydrobromic acid/acetic acid to produce 3-hydroxyquinazoline-2,4(1H,3H)-dione. Adapting this method, 3,4a-dihydroquinazoline-4,7-dione could be synthesized by selecting anthranilic acid derivatives with pre-installed ketone groups at positions 4 and 7.
Hydrazide Intermediate Routes
Green Chemistry Approaches
Solvent-Free One-Pot Synthesis
Recent advancements emphasize sustainable methods. A solvent-free, one-pot synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione derivatives was achieved by refluxing 2-aminobenzamide with cyclic ketones under catalyst-free conditions. While this method targets a fused quinazoline system, its principles—minimizing solvent use and avoiding toxic catalysts—are applicable to 3,4a-dihydroquinazoline-4,7-dione synthesis.
Biocatalytic Methods
The use of natural catalysts, such as lemon juice, aligns with green chemistry goals. Citric acid in lemon juice (5–7% w/w) provides sufficient acidity to drive condensation reactions while reducing reliance on hazardous acids. Comparative studies show that lemon juice achieves yields comparable to p-TSA (85–92%) but with shorter reaction times (20–40 minutes).
Structural Modifications and Derivative Synthesis
Alkylation and Acylation
Introducing alkyl or acyl groups enhances the pharmacological profile of quinazoline-diones. For instance, alkylation of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione with methyl iodide in the presence of K₂CO₃ yielded N-methyl derivatives, which were debenzylated to produce 3-hydroxy-N-methylquinazoline-2,4(1H,3H)-dione. Similar strategies could install methyl or ethyl groups at the 4a position of 3,4a-dihydroquinazoline-4,7-dione.
Suzuki Coupling for Aryl Substitution
Analytical and Optimization Data
Table 1. Comparison of Synthetic Methods for Quinazoline-dione Derivatives
Table 2. Optimization Parameters for Cyclization Reactions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate cyclization but may cause decomposition |
| pH | 2–4 (acidic) | Facilitates imine formation |
| Catalyst concentration | 5–10 mol% | Excess catalyst does not improve yield |
| Solvent | Ethanol/water (1:1) | Balances solubility and reactivity |
Chemical Reactions Analysis
Types of Reactions
3,4a-Dihydroquinazoline-4,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, acetic acid, and various alkylating agents. The conditions for these reactions typically involve moderate temperatures and the use of catalysts such as triflic anhydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formic acid or acetic acid/formic acid produces water, carbon dioxide, and methanol as byproducts .
Scientific Research Applications
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of derivatives of 3,4a-Dihydroquinazoline-4,7-dione. For instance, compounds incorporating this scaffold have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms that involve apoptosis induction and inhibition of cell proliferation .
Table 1 summarizes the anticancer activities of selected derivatives:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HepG2 | 10.0 | Cell cycle arrest |
| Compound C | A549 | 8.5 | Inhibition of angiogenesis |
Antimicrobial Activity
The antimicrobial properties of 3,4a-Dihydroquinazoline-4,7-dione derivatives have also been explored extensively. These compounds exhibit activity against a range of pathogens including bacteria and fungi. For example, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
Table 2 presents the antimicrobial efficacy of selected compounds:
| Compound Name | Pathogen Tested | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Compound E | Escherichia coli | 20 | Protein synthesis inhibition |
| Compound F | Candida albicans | 25 | Membrane disruption |
Anti-inflammatory Effects
Research has indicated that derivatives of this compound possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Synthesis Approaches
The synthesis of 3,4a-Dihydroquinazoline-4,7-dione typically involves multi-step reactions starting from readily available precursors like anthranilic acid or its derivatives. Recent advancements in synthetic methodologies have focused on greener approaches to enhance yield and reduce toxicity .
Anti-leishmanial Activity
A notable study investigated the anti-leishmanial activity of specific derivatives derived from the dihydroquinazoline framework. In vitro assays revealed that these compounds showed significant activity against Leishmania parasites with IC50 values indicating potent efficacy .
Antiviral Potential
Another research effort focused on the antiviral properties against hepatitis C virus (HCV). Certain derivatives demonstrated promising results with EC50 values comparable to established antiviral agents like ribavirin .
Mechanism of Action
The mechanism of action of 3,4a-Dihydroquinazoline-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-4,7-diones
Benzimidazole-4,7-diones (e.g., derivatives 5a–d and 6a–d ) share the dione motif but differ in their heterocyclic core. Key distinctions include:
- Stability: Benzimidazole-4,7-diones exhibit high stability in diverse solvents (e.g., water, ethanol) with half-lives exceeding 48 hours under physiological conditions, as validated by RP-UPLC analyses .
- Anticancer Activity: These derivatives demonstrate selective cytotoxicity under hypoxic conditions, with compounds 5a–c and 6c showing IC50 values <10 μM in A549 lung cancer cells. Compound 6b displayed a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a clinical hypoxia-selective agent .
- Synthesis: Synthesized via condensation of substituted benzimidazoles with quinones, followed by oxidation to N-oxide derivatives .
Table 1: Comparison of Benzimidazole-4,7-diones and 3,4a-Dihydroquinazoline-4,7-dione
Oxadiazolo-Pyridazine-4,7-diones
The oxadiazolo-pyridazine-dione scaffold (e.g., 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione ) shares the dione functionality but incorporates a fused oxadiazole ring. Key differences include:
- Reactivity : Oxadiazolo-pyridazine-diones are precursors for halogenation reactions (e.g., 4,7-dihalo derivatives), unlike quinazoline-diones, which are typically functionalized at nitrogen or carbon positions .
- Spectroscopic Data : Distinct $^{1}\text{H}$-NMR signals (e.g., δ 11.5 ppm for NH in quinazoline analogs vs. absence of NH in oxadiazolo-pyridazine-diones) highlight structural divergence .
Table 2: Physicochemical Properties of Oxadiazolo-Pyridazine-diones vs. Quinazoline-diones
Quinazolin-2,4-diones
Quinazolin-2,4-diones (e.g., compound 4a) differ in dione positioning but share the quinazoline backbone. Notable contrasts:
Research Implications and Gaps
- Hypoxia Activation : Benzimidazole-4,7-diones’ hypoxia selectivity suggests that introducing N-oxide groups (as in 6a–d ) could be explored in 3,4a-dihydroquinazoline analogs to enhance tumor specificity .
- Stability Optimization : The high stability of benzimidazole-diones contrasts with quinazoline-diones’ susceptibility to ring-opening under acidic conditions. Stabilizing strategies (e.g., electron-withdrawing substituents) should be investigated .
- Synthetic Challenges : Oxadiazolo-pyridazine-diones’ synthesis via HCl-mediated cyclization offers a template for optimizing quinazoline-dione production .
Q & A
Q. How can researchers optimize the synthesis of halogenated derivatives (e.g., 4,7-dihalo analogs) from 3,4a-Dihydroquinazoline-4,7-dione?
- Methodological Answer : Adapt protocols for oxadiazolo-pyridazine systems, where halogenation is achieved via electrophilic substitution. Use mild reagents (e.g., NXS in acetic acid) to avoid ring-opening. Monitor reaction progress via / NMR if applicable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
